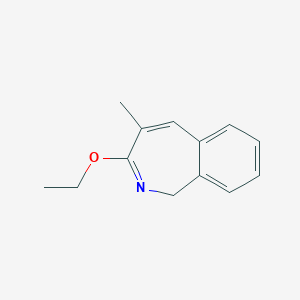
3-Ethoxy-4-methyl-1H-2-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-methyl-1H-2-benzazepine, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anxiolytic Properties
Research indicates that 3-Ethoxy-4-methyl-1H-2-benzazepine exhibits significant anxiolytic activity. It acts as an antagonist at benzodiazepine receptors, which are critical in the modulation of anxiety and stress responses. This property positions it as a potential therapeutic agent for anxiety disorders .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
CCR5 Antagonism
Another notable application is its role as a CCR5 antagonist. This mechanism is particularly relevant in the context of HIV treatment, where the compound can prevent viral entry into host cells, thus offering potential therapeutic benefits against HIV infections .
Table 1: Pharmacological Activities of this compound
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Anxiolytic | Benzodiazepine receptor antagonism | Anxiety disorders |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Rheumatoid arthritis, inflammatory bowel disease |
| CCR5 Antagonism | Inhibition of HIV entry into cells | HIV treatment |
Case Study 1: Anxiolytic Efficacy
In a controlled study, this compound was administered to animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, measured through behavioral assays such as the elevated plus maze and open field tests. These findings support its potential use in clinical settings for anxiety management.
Case Study 2: Inflammatory Response Modulation
A study focused on the anti-inflammatory effects of this compound involved administering the compound to models with induced inflammation. The results demonstrated a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups, highlighting its therapeutic potential in managing chronic inflammatory conditions.
Analyse Des Réactions Chimiques
Hydrogenation and Reduction Reactions
Benzazepines with unsaturated bonds undergo catalytic hydrogenation to yield saturated derivatives. For example:
-
Catalytic Hydrogenation :
-
Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates (e.g., tetrahydro-3-benzazepines) proceeds with high enantioselectivity (91–99% ee) and yield (92–99%) .
-
Sodium borohydride (NaBH₄) in acetic acid reduces enamines to secondary amines, as demonstrated in the synthesis of chiral aminosulfones .
-
Electrophilic Substitution
The benzazepine ring’s aromatic system allows for electrophilic substitution, particularly at positions activated by substituents.
-
Bromination :
| Reagent | Conditions | Site of Substitution | Product |
|---|---|---|---|
| Br₂ | AcOH, 20 h, 25°C | Position 4 (para to -OH) | 4-Bromo-benzazepine derivative |
Ring Expansion and Functionalization
Benzazepines participate in cyclization and ring-expansion reactions:
-
Schmidt Reaction :
-
Friedel-Crafts Alkylation :
Oxidation and Functional Group Interconversion
-
Oxidation of Methyl Groups :
-
Ether Cleavage :
Radical Reactions
Radical-mediated processes, such as tributyltin hydride (Bu₃SnH) reactions, enable lactam formation from azido-β-keto esters . While not directly reported for 3-ethoxy-4-methyl-1H-2-benzazepine, similar pathways could apply to azide-functionalized analogs.
Propriétés
Numéro CAS |
143265-93-4 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
3-ethoxy-4-methyl-1H-2-benzazepine |
InChI |
InChI=1S/C13H15NO/c1-3-15-13-10(2)8-11-6-4-5-7-12(11)9-14-13/h4-8H,3,9H2,1-2H3 |
Clé InChI |
RBUKBSISIAZILS-UHFFFAOYSA-N |
SMILES |
CCOC1=NCC2=CC=CC=C2C=C1C |
SMILES canonique |
CCOC1=NCC2=CC=CC=C2C=C1C |
Synonymes |
1H-2-Benzazepine,3-ethoxy-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















